N-cyclobutyl-2-fluoropyridin-4-amine
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Overview
Description
N-cyclobutyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of reagents and conditions depends on the desired yield and purity of the final product. High availability of fluorinated synthetic blocks and effective fluorinating reagents have accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4).
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-cyclobutyl-2-fluoropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Agricultural Chemistry: Fluorinated pyridines are used as active ingredients in agrochemicals.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and therapy.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines, such as:
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
Uniqueness
N-cyclobutyl-2-fluoropyridin-4-amine is unique due to the presence of both a cyclobutyl group and a fluorine atom in the pyridine ring. This combination can result in distinct chemical and biological properties compared to other fluorinated pyridines .
Biological Activity
N-cyclobutyl-2-fluoropyridin-4-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclobutyl group and a fluorine atom. The presence of these functional groups influences its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its inhibitory effects on certain kinases, which are crucial in cell signaling pathways.
Table 1: Biological Targets and IC50 Values
The mechanism of action for this compound primarily involves the inhibition of specific kinases. The compound binds to the active sites of these enzymes, preventing substrate phosphorylation, which is essential for various cellular processes such as growth and apoptosis.
Case Study: Inhibition of JNK3
A study highlighted the compound's ability to inhibit JNK3 with an IC50 value of 120 nM. This inhibition was attributed to the structural modifications that enhance binding affinity to the enzyme's active site. The study utilized enzyme-linked immunosorbent assays (ELISA) to quantify the inhibitory effects and confirmed the binding mode through X-ray crystallography .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclobutyl group and the pyridine ring can significantly affect biological activity. For instance, varying substituents on the pyridine ring have been shown to modulate potency against different kinases.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Cyclobutyl Size | Larger rings decrease potency |
Fluorine Substitution | Enhances binding affinity |
Aromatic Substituents | Varying effects on selectivity |
Therapeutic Applications
Given its biological activity, this compound holds promise for therapeutic applications in treating conditions related to dysregulated kinase activity, such as cancer and neurodegenerative diseases. The compound's ability to selectively inhibit JNK3 suggests potential in cancer therapies where this pathway is often overactive.
Properties
Molecular Formula |
C9H11FN2 |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
N-cyclobutyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H11FN2/c10-9-6-8(4-5-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H,11,12) |
InChI Key |
AAOFVLDXAZVSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=NC=C2)F |
Origin of Product |
United States |
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